molecular formula C16H13N3O3S B2777084 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 900867-66-5

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2777084
CAS No.: 900867-66-5
M. Wt: 327.36
InChI Key: ZFMUUUAICKVAHY-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of quinazolino-1,3-benzothiazine derivatives through ring-closure reactions, highlighting the potential of these compounds in generating new heterocyclic ring systems with possible pharmaceutical applications (Szabo et al., 1992).
  • Another research focused on the electrochemical behaviors and determination of benzoxazole compounds, indicating their potential in sensitive and rapid quantitative analysis, which could be beneficial in pharmaceutical quality control (Zeybek et al., 2009).

Pharmaceutical Applications

  • The development of quality control methods for promising anticonvulsant compounds derived from 1,3,4-thiadiazole demonstrates the pharmaceutical potential of these heterocyclic compounds in treating seizures, emphasizing the need for standardized quality control techniques for new medicinal substances (Sych et al., 2018).

Material Science Applications

  • Research on strong charge-transfer chromophores from cycloadditions of TCNE and TCNQ to peripheral donor-substituted alkynes presents the potential use of these compounds in developing materials with specific electronic and optical properties, which could be useful in electronic devices and sensors (Chen et al., 2011).

Antimicrobial Activities

  • Studies on hydroxy-substituted benzothiazole derivatives showed significant antibacterial activity against Streptococcus pyogenes, suggesting their potential as leads for developing new antibacterial agents (Gupta, 2018).
  • Another study synthesized novel nitro-substituted benzothiazole derivatives and evaluated their antibacterial activity against Pseudomonas aeruginosa, highlighting the importance of these compounds in addressing antibiotic resistance (Gupta, 2018).

Optical and Electronic Properties

  • The synthesis, structural characterization, and evaluation of optical, thermal, and nonlinear optical (NLO) properties of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide reveal their potential in optical applications and as NLO materials, which could be useful in laser technology and optical communications (Prabukanthan et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effects. Unfortunately, the mechanism of action for “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide” is not currently known .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-6-7-10(2)14-13(9)17-16(23-14)18-15(20)11-4-3-5-12(8-11)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMUUUAICKVAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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